molecular formula C27H42N3O3 B607071 Tachmalcor CAS No. 47719-70-0

Tachmalcor

Cat. No. B607071
CAS RN: 47719-70-0
M. Wt: 456.65
InChI Key: IXLGLCQSNUMEGQ-MJZUGJQRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Detajmium is an Anti-Arrhythmia Agent.

Scientific Research Applications

Electrophysiologic Effects

  • Study: Hála et al. (1994) conducted research on the antiarrhythmic compound detajmium, known as Tachmalcor, examining its effects on dog and rabbit cardiac preparations. The study found that detajmium significantly influenced electrophysiological properties like action potential amplitude and maximum rate of depolarization, classifying it as a class I/C antiarrhythmic drug (Hála, Németh, Varró, & Papp, 1994).

Clinical Effectiveness and Dosage

  • Study: Wruck et al. (1982) explored the effectiveness of detajmium bitartrate (Tachmalcor) in treating continuous ventricular extrasystole. The study showed that Tachmalcor was more effective antiarrhythmically at half the dose compared to its initial substance, ajmalin (Wruck, Hofmann, Sziegoleit, & Förster, 1982).

Transdermal Iontophoretic Delivery

  • Study: A study by Liu et al. (2008) investigated the use of solid lipid nanoparticles (SLN) hydrogel for transdermal iontophoretic drug delivery, using triamcinolone acetonide acetate (TAA) as the model drug. The study found that TAA-SLN gel enhanced transdermal penetration significantly under suitable electric conditions (Liu, Hu, Liu, Xue, Xu, & Yang, 2008).

Intoxication Case Study

  • Study: Möbis and Minz (1999) presented a case report of a Tachmalcor intoxication. Despite intensive treatment, the patient experienced a prolonged cardiac rhythm disorder, highlighting the importance of careful management in such intoxication cases (Möbis & Minz, 1999).

Anti-inflammatory Effects

  • Study: Yang et al. (2005) examined the anti-inflammatory effects of triamcinolone acetonide gel using phonophoresis. The study showed that the gel combined with phonophoresis significantly reduced inflammation, suggesting potential for improved transdermal delivery techniques (Yang, Kim, Kim, Kim, & Shin, 2005).

properties

CAS RN

47719-70-0

Product Name

Tachmalcor

Molecular Formula

C27H42N3O3

Molecular Weight

456.65

IUPAC Name

Ajmalanium, 4-(3-(diethylamino)-2-hydroxypropyl)-17,21-dihydroxy-, (17R,21-alpha)-

InChI

InChI=1S/C27H42N3O3/c1-5-17-18-12-21-24-27(19-10-8-9-11-20(19)28(24)4)13-22(23(18)25(27)32)30(21,26(17)33)15-16(31)14-29(6-2)7-3/h8-11,16-18,21-26,31-33H,5-7,12-15H2,1-4H3/q+1/t16?,17-,18+,21-,22-,23-,24-,25+,26+,27+,30-/m0/s1

InChI Key

IXLGLCQSNUMEGQ-MJZUGJQRSA-N

SMILES

CC[C@H]1[C@H]2C[C@H]3[C@@H]4N(C)c5ccccc5[C@]46C[C@@H]([C@H]2[C@H]6O)[N@@+]3(CC(O)CN(CC)CC)[C@@H]1O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Detajmium;  Tachmalcor

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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